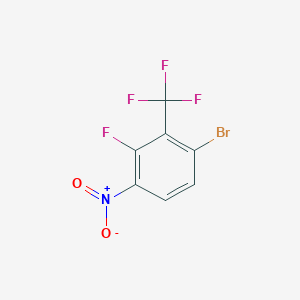

1-Bromo-3-fluoro-4-nitro-2-(trifluoromethyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

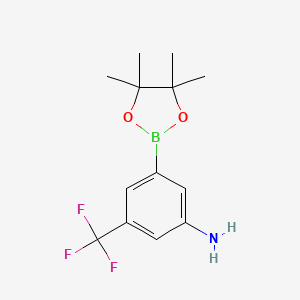

“1-Bromo-3-fluoro-4-nitro-2-(trifluoromethyl)benzene” is a type of organic compound. It’s likely to be a derivative of benzene, which is a common aromatic compound . The molecule contains a benzene ring with different substituents: a bromo group, a fluoro group, a nitro group, and a trifluoromethyl group .

Molecular Structure Analysis

The molecular structure of this compound would be based on a benzene ring, with the various groups (bromo, fluoro, nitro, and trifluoromethyl) attached at the 1, 3, 4, and 2 positions, respectively .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific groups attached to the benzene ring. For example, the nitro group is electron-withdrawing, which could make the ring less reactive towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific groups attached to the benzene ring. For example, the presence of the highly electronegative fluorine atoms in the trifluoromethyl group could influence the compound’s polarity .Wissenschaftliche Forschungsanwendungen

Organometallic Synthesis

1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, demonstrates versatility in organometallic synthesis. It can be prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media. This compound serves as a starting material for synthesizing various organometallic intermediates, such as phenylmagnesium, phenyllithium, and phenylcopper, highlighting its utility in synthetic chemistry (Porwisiak & Schlosser, 1996).

Nucleophilic Aromatic Substitution

3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, another analogue, was synthesized through various methods and subjected to nucleophilic aromatic substitution. This reaction yielded novel benzenes with a 3,5-disubstitution pattern, indicating the potential of fluoro-nitro benzenes in creating unique chemical structures (Ajenjo et al., 2016).

Crystal Structure Analysis

The crystal structure of a molecule similar to 1-Bromo-3-fluoro-4-nitro-2-(trifluoromethyl)benzene has been analyzed, providing insights into the intramolecular interactions and geometric configurations of such compounds. This understanding is crucial for the design and synthesis of new materials (Kant et al., 2012).

Antimicrobial Activity

Derivatives of 1-Bromo-3-fluoro-4-nitro-2-(trifluoromethyl)benzene, carrying various substituents like fluoro, bromo, and nitro groups, have been synthesized and tested for antimicrobial activity. These compounds showed potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential as antimicrobial agents (Liaras et al., 2011).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-bromo-3-fluoro-4-nitro-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF4NO2/c8-3-1-2-4(13(14)15)6(9)5(3)7(10,11)12/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZIPKYFWXKJNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF4NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-fluoro-4-nitro-2-(trifluoromethyl)benzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B1374612.png)

![1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1374615.png)

![2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1374618.png)

![1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclopentylethanone](/img/structure/B1374629.png)